molecular formula C10H14O2 B1234329 (1R)-bornane-2,5-dione

(1R)-bornane-2,5-dione

Cat. No. B1234329
M. Wt: 166.22 g/mol
InChI Key: UDIUFGIXIGLRSM-WKEGUHRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-bornane-2,5-dione is a bornane-2,5-dione. It is an enantiomer of a (1S)-bornane-2,5-dione.

Scientific Research Applications

Efficient Synthesis of Nitrogen- and Oxygen-Functionalized Acrylic Acid Derivatives

  • Application : A study demonstrated the use of bornane-derived sultam in synthesizing nitrogen- and oxygen-functionalized acrylic acid derivatives. This process achieved high diastereoselectivity and good yield, making it an efficient route for producing these derivatives (Adam et al., 2002).

Structural Analysis of Hydrazones

  • Application : The crystal and molecular structures of α- and β-hydrazones of (-)-bornane-2,3-dione were studied, revealing insights into their geometric isomers and intermolecular bonding patterns. This research contributes to the understanding of molecular structures in organic chemistry (Cullen et al., 1983).

Baeyer-Villiger Oxidation Products

  • Application : Research on the Baeyer-Villiger oxidation of bicyclo[3.3.1]nonane-2,7-dione led to the identification of specific keto-lactone products. This study demonstrated the use of IR and VCD spectroscopies in determining the structure of chiral molecules, highlighting the compound's role in stereochemical analysis (Stephens et al., 2005).

Synthesis and Applications of Indane-1,3-Dione Derivatives

  • Application : A review highlighted the versatility of indane-1,3-dione, a structural analog of bornane-2,5-dione, in applications like biosensing, bioactivity, and electronics. This shows the potential of bornane-2,5-dione derivatives in various fields (Pigot et al., 2022).

Diastereospecific Cleavage in Bucherer-Bergs Reaction

  • Application : Research on bornane-2,3-dione revealed a novel method for regio- and diastereospecific ring cleavage under Bucherer-Bergs reaction conditions, providing a new pathway to synthesize cyclopentane carboxylic acid derivatives (Knizhnikov et al., 2012).

Polymerization and Material Science Applications

  • Application : In material science, bornane-2,5-dione derivatives were used to enhance the toughness of polylactide, demonstrating its utility in creating novel polymeric alloys with improved mechanical properties (Jing et al., 2008).

properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3/t6-,10-/m0/s1

InChI Key

UDIUFGIXIGLRSM-WKEGUHRASA-N

Isomeric SMILES

C[C@@]12CC(=O)[C@@H](C1(C)C)CC2=O

SMILES

CC1(C2CC(=O)C1(CC2=O)C)C

Canonical SMILES

CC1(C2CC(=O)C1(CC2=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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